molecular formula C23H24N4O3 B2747849 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide CAS No. 1396885-43-0

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Cat. No.: B2747849
CAS No.: 1396885-43-0
M. Wt: 404.47
InChI Key: LYVCEFZYNYBZIQ-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a synthetic organic compound that features an indole moiety, a morpholine ring, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole-3-carbonyl intermediate: This can be achieved by reacting indole with a suitable acylating agent.

    Introduction of the morpholine ring: This step might involve the reaction of the indole-3-carbonyl intermediate with a morpholine derivative.

    Formation of the azetidine ring: This could be done by cyclization reactions involving suitable precursors.

    Final coupling: The final step would involve coupling the azetidine ring with the indole-3-carbonyl-morpholine intermediate under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indole-3-carbonyl)-N-phenylazetidine-3-carboxamide: Lacks the morpholine ring.

    1-(1H-indole-3-carbonyl)-N-(4-piperidinophenyl)azetidine-3-carboxamide: Contains a piperidine ring instead of a morpholine ring.

    1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)pyrrolidine-3-carboxamide: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-(1H-indole-3-carbonyl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is unique due to the combination of its indole, morpholine, and azetidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c28-22(25-17-5-7-18(8-6-17)26-9-11-30-12-10-26)16-14-27(15-16)23(29)20-13-24-21-4-2-1-3-19(20)21/h1-8,13,16,24H,9-12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVCEFZYNYBZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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